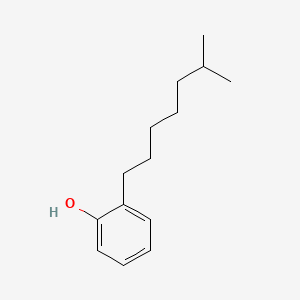
Isooctylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Isooctylphenol is typically synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst . The reaction involves the substitution of a hydrogen atom on the phenol ring with an isooctyl group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with isooctene under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures . The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Isooctylphenol undergoes various chemical reactions, including:
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
Isooctylphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in the synthesis of polymers and resins.
Biology: Employed in the preparation of buffer solutions for protein purification and chromatography.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of lubricants, adhesives, and plasticizers.
作用機序
Isooctylphenol exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification of hydrophobic substances . This property is particularly useful in industrial applications where the uniform dispersion of materials is required.
類似化合物との比較
Nonylphenol: Another alkylphenol with similar surfactant properties but with a longer alkyl chain.
Octylphenol: Similar to isooctylphenol but with a straight-chain alkyl group instead of a branched one.
Uniqueness: this compound is unique due to its branched alkyl chain, which provides better solubility and emulsification properties compared to its straight-chain counterparts . This makes it particularly effective in applications requiring high-performance surfactants.
特性
CAS番号 |
11081-15-5 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
2-(6-methylheptyl)phenol |
InChI |
InChI=1S/C14H22O/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |
InChIキー |
NFAOATPOYUWEHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


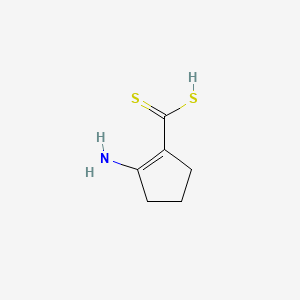
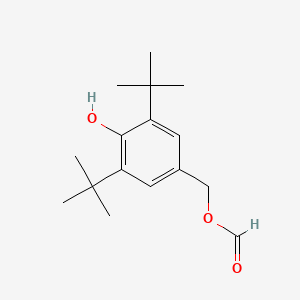
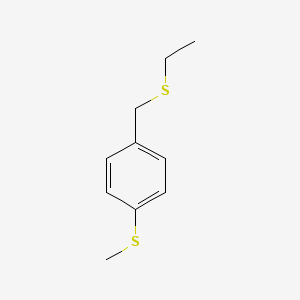

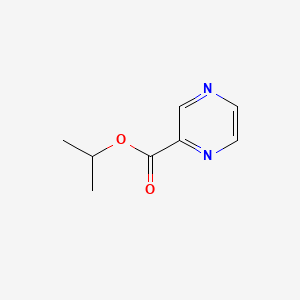
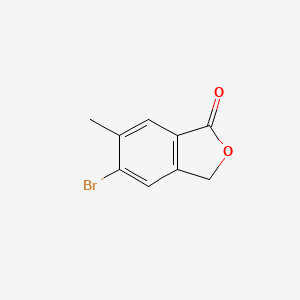
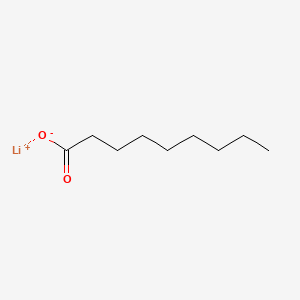

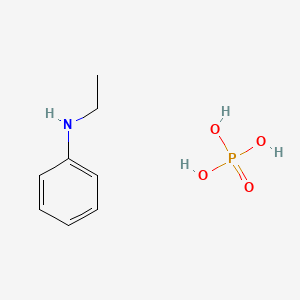
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)



